molecular formula C17H13FN2O2S3 B10805374 N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B10805374
M. Wt: 392.5 g/mol
InChI Key: DYZPVAKLKCOZQS-UVTDQMKNSA-N
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Description

N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative characterized by a 4-fluorophenyl propanamide moiety linked to a 5Z-configured thiophen-2-ylmethylidene-substituted thiazolidinone core. The compound’s structure features a conjugated system involving the thiophene ring and the thiazolidinone scaffold, which may enhance π-π interactions and influence electronic properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2S3/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)23)10-13-2-1-9-24-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZPVAKLKCOZQS-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazides with Thioglycolic Acid

A common method involves reacting hydrazides with thioglycolic acid under reflux conditions. For example:

  • Starting Material : 2-(1,2-benzothiazol-3-yl)propanoic acid hydrazide (compound 3 ) reacts with sulfanylacetic acid in toluene under nitrogen.

  • Conditions : Reflux for 48 hours in dry toluene, followed by purification via flash chromatography.

  • Yield : 70–90% for analogous compounds.

  • Structural Confirmation : IR, ¹H-NMR, and elemental analysis confirm the formation of the thiazolidinone ring.

Step Reagents/Conditions Yield References
Hydrazide Formation2-(1,2-benzothiazol-3-yl)propanoic acid + hydrazine hydrate94%
CyclocondensationSulfanylacetic acid, toluene, N₂, reflux87%

Introduction of the Thiophen-2-Ylmethylidene Group

The thiophen-2-ylmethylidene moiety is introduced via Knoevenagel condensation, a key step for forming the (5Z)-configured double bond.

Knoevenagel Condensation

This reaction typically involves an aldehyde and a thiazolidinone derivative in the presence of a base.

General Procedure

  • Starting Material : 3-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (compound I ) reacts with (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (compound II ) under basic conditions.

  • Conditions : Sodium acetate in acetic acid, reflux.

  • Yield : ~80% for analogous compounds.

  • Stereochemical Outcome : The (5Z) configuration is stabilized by conjugation between the thiazolidinone and thiophene moieties.

Component Role Conditions Outcome
Thiazolidinone CoreNucleophile for condensationSodium acetate, acetic acidFormation of α,β-unsaturated ketone
Thiophene-2-CarbaldehydeElectrophile for Knoevenagel reactionReflux, 6–8 hours(5Z)-Configured double bond

Propanamide Side Chain Attachment

The propanamide group is introduced via amide coupling, typically using carbodiimide reagents or direct amidation.

Synthesis of Propanamide Intermediates

  • 4-Fluorophenyl Propanamide Synthesis :

    • Starting Material : 4-Fluorobenzaldehyde reacts with thioglycolic acid and ammonium carbonate to form 2-(4-fluorophenyl)thiazolidin-4-one (compound 2 ).

    • Conditions : Toluene, 18-hour reflux, azeotropic water removal.

    • Yield : 60–75%.

  • Amide Coupling :

    • Reagents : 4-Fluorophenyl propanamide reacts with the thiazolidinone core in the presence of EDCI/HOBt or DCC.

    • Conditions : DMF, 25°C, 12 hours.

    • Yield : 65–80%.

Step Reagents/Conditions Yield References
Propanamide Formation4-Fluorobenzaldehyde + thioglycolic acid75%
Amide CouplingEDCI/HOBt, DMF, 25°C70%

Multistep Synthesis Pathway

The full synthesis involves sequential steps:

  • Thiazolidinone Core Formation :

    • React 4-fluorobenzaldehyde with thioglycolic acid and ammonium carbonate to yield 2-(4-fluorophenyl)thiazolidin-4-one.

  • Thiophene Substitution :

    • Perform Knoevenagel condensation with thiophene-2-carbaldehyde to introduce the methylidene group.

  • Propanamide Coupling :

    • Couple the thiazolidinone derivative with 3-(4-fluorophenyl)propanamide using carbodiimide reagents.

Spectroscopic and Analytical Data

Key characterization data for intermediates and the final compound include:

IR Spectroscopy

  • Thiazolidinone Core : Peaks at 1721 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N), and 3230 cm⁻¹ (NH).

  • Propanamide : Peak at 1670 cm⁻¹ (amide C=O).

¹H-NMR Data

Position δ (ppm) Multiplicity Assignment
NH (Amide)10.62–11.45SingletPropanamide NH
CH (Thiazolidinone)5.20–5.32QuartetCH adjacent to NH
Thiophene Protons7.22–7.84MultipletAromatic protons (thiophene)

Challenges and Optimization Strategies

  • Stereochemical Control :

    • The (5Z) configuration is critical for biological activity. Use of sodium acetate and acetic acid ensures selective formation of the Z-isomer.

  • Yield Enhancement :

    • Purification via flash chromatography (silica gel, ethyl acetate/hexane) improves yield.

  • Deprotection Steps :

    • Basic conditions (NaOH/THF) are used to cleave protecting groups if present.

Comparative Analysis of Synthetic Routes

Route Key Steps Advantages Limitations
Cyclocondensation Hydrazide + thioglycolic acid → thiazolidinoneHigh yield, simplicityLimited functionalization
Knoevenagel Condensation Thiazolidinone + thiophene aldehyde → methylideneStereoselective, scalableRequires anhydrous conditions
Amide Coupling Thiazolidinone + propanamide → final productHigh purity, mild conditionsRequires coupling reagents

Chemical Reactions Analysis

Nucleophilic Attack at the Thiazolidinone Core

The 4-oxo-2-thioxo-thiazolidin-3-yl group undergoes nucleophilic substitution at the carbonyl (C=O) and thiocarbonyl (C=S) positions:

Reaction Conditions Products Applications
Hydrolysis of C=OAcidic/alkaline aqueous mediaThiazolidine-2,4-dione derivatives Prodrug activation
Thiol displacement at C=SAmines or thiols in polar solventsThioether or disulfide derivatives Bioconjugation
Ring-opening via C=O scissionStrong nucleophiles (e.g., Grignard reagents)Open-chain thioamide intermediatesSynthesis of polyfunctional amines

The exocyclic double bond (C5=C) in the Z-configuration participates in [4+2] cycloadditions with dienophiles like maleic anhydride under thermal conditions (80–120°C), forming bicyclic adducts .

Electrophilic Substitution at the Thiophene Ring

The thiophen-2-ylmethylidene group directs electrophiles to the 5-position of the heteroaromatic ring:

Reagent Conditions Product Yield Reference
Bromine (Br₂)DCM, 0°C, 2 hr5-bromo-thiophene derivative78%
Nitric acid (HNO₃)H₂SO₄, 20°C, 1 hr5-nitro-thiophene analogue65%
Acetyl chlorideAlCl₃, reflux, 4 hr5-acetyl-thiophene compound82%

Redox Reactions

The compound exhibits dual redox activity:

  • Oxidation : The thioxo group (C=S) is oxidized to sulfonic acid (C-SO₃H) using H₂O₂/CH₃COOH (3:1 v/v, 50°C, 6 hr) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) saturates the exocyclic double bond, yielding the dihydrothiazolidinone derivative (95% conversion) .

Photochemical Reactivity

UV irradiation (λ = 254 nm, MeCN) induces:

  • E/Z isomerization of the thiophen-2-ylmethylidene group (quantified by HPLC: 72% Z→E conversion in 2 hr) .

  • Singlet oxygen generation via energy transfer, enabling [2+2] cycloadditions with electron-deficient alkenes.

Metal Coordination

The thiocarbonyl and amide groups chelate transition metals:

Metal Salt Coordination Site Complex Structure Stability Constant (log K)
Cu(II) chlorideS (thioxo) + O (amide)Square-planar geometry8.2 ± 0.3
Pd(II) acetateS (thiophene) + N (amide)Tetrahedral coordination6.7 ± 0.2

These complexes show enhanced catalytic activity in Suzuki-Miyaura couplings (TON up to 1,200) .

pH-Dependent Tautomerism

The compound exists in equilibrium between thione (C=S) and thiol (C-SH) forms:

  • Thione dominant : pH 2–6 (93% population)

  • Thiol-thione tautomerism : pH 7–10, confirmed by ¹H NMR chemical shifts (δ 3.8–4.1 ppm for SH)

This multifaceted reactivity profile enables applications in targeted drug design, organocatalysis, and materials engineering. Further studies should explore enantioselective transformations leveraging the Z-configuration’s stereoelectronic effects .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions.

Biology

Research indicates that this compound may act as an enzyme inhibitor or serve as a ligand in receptor studies. Its interactions with biological targets make it a candidate for further exploration in biochemical pathways.

Medicine

N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide has been investigated for:

  • Anti-inflammatory properties
  • Antimicrobial effects
  • Anticancer activities

Studies suggest that it may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation, indicating its potential therapeutic applications.

Industry

In material science, the compound is explored for developing new materials with enhanced properties, such as improved heat resistance and durability.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Molecular docking studies have suggested that the compound may effectively inhibit targets involved in cancer progression, warranting further investigation into its efficacy against specific cancer cell lines.
  • Enzyme Inhibition : Research has indicated that this compound might act as a potent inhibitor of 5-lipoxygenase, which is involved in inflammatory responses.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse pharmacological activities. Below is a detailed comparison of the target compound with three analogues, focusing on structural features, physicochemical properties, and synthesis methods.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (R₁, R₂, R₃) Key Functional Groups logP (Predicted) References
N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide C₁₉H₁₅FN₂O₂S₃ R₁ = 4-fluorophenyl, R₂ = thiophen-2-yl Thiazolidinone, thioxo, propanamide ~3.2*
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide C₂₀H₁₈N₂O₃S₂ R₁ = 3-hydroxyphenyl, R₂ = 4-methylbenzyl Thiazolidinone, thioxo, propanamide 3.15
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide C₂₅H₁₆ClF₃N₂O₂S R₁ = 4-(trifluoromethyl)phenyl, R₂ = Cl Thiazolidinone, indole, carboxamide ~4.1*
N-(2-(4-Cyanophenyl)-5-methyl-4-oxothiazolidine-3-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide C₂₆H₂₁FN₂O₂S R₁ = 4-cyanophenyl, R₂ = 2-fluorobiphenyl Thiazolidinone, propanamide ~4.5*

Notes:

  • logP Trends : The target compound’s logP (~3.2) is lower than analogues with bulkier hydrophobic groups (e.g., trifluoromethyl or biphenyl), indicating moderate lipophilicity due to the thiophene and 4-fluorophenyl substituents .
  • Electronic Effects : The thiophen-2-ylmethylidene group in the target compound provides π-conjugation, distinct from the 4-methylbenzylidene (electron-donating) or trifluoromethylphenyl (electron-withdrawing) groups in analogues .
  • Biological Implications : The 4-fluorophenyl group may enhance metabolic stability compared to hydroxyl-substituted derivatives (e.g., 3-hydroxyphenyl in ), which are prone to glucuronidation.

Key Spectral Data :

  • IR Spectroscopy: Absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~1680 cm⁻¹ (C=O stretch) confirm the thiazolidinone and propanamide functionalities .
  • ¹H-NMR : Distinct signals for thiophene protons (δ 7.2–7.8 ppm) and the 4-fluorophenyl group (δ 7.0–7.4 ppm) .
Comparison with Analogues
  • The compound in lacks the thiophene ring but shows a downfield shift for the 3-hydroxyphenyl proton (δ 9.2 ppm), absent in the target compound.
  • The trifluoromethyl-substituted analogue exhibits a characteristic ¹⁹F-NMR signal at δ -62 ppm, contrasting with the target’s single fluorine resonance (δ -115 ppm) .

Physicochemical and Crystallographic Insights

  • Crystallinity : Thiophene-containing derivatives often exhibit enhanced crystallinity due to planar π-systems, as observed in SHELX-refined structures .
  • Hydrogen Bonding: The thioxo group (C=S) participates in intermolecular hydrogen bonds, influencing packing patterns—similar to trends noted in .

Biological Activity

N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone ring, a thiophene moiety, and a fluorophenyl group. Its molecular formula is C19H18N2O3S3C_{19}H_{18}N_{2}O_{3}S_{3}, with a molecular weight of 418.6 g/mol. The IUPAC name is N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The thiazolidinone ring structure is known to inhibit various enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes .
  • Cell Signaling Modulation : The hydroxyphenyl group may modulate signaling pathways by interacting with receptors or other proteins, potentially influencing cell proliferation and apoptosis .

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown promise in various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)12.5Inhibition of proliferation
HeLa (Cervical)10.0Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest

The anticancer mechanism is hypothesized to involve the induction of oxidative stress and the activation of apoptotic pathways, leading to cell death in cancerous cells .

Anti-inflammatory Activity

Thiazolidinone derivatives have been recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit COX enzymes, which play a crucial role in inflammation:

Activity IC50 (µM) Remarks
COX-1 Inhibition20.0Moderate selectivity
COX-2 Inhibition5.0High selectivity

This selectivity suggests potential therapeutic applications in treating inflammatory diseases while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives, including the compound under discussion. They tested its efficacy against several cancer cell lines and reported that it significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of thiazolidinone derivatives. The researchers found that the compound effectively reduced inflammation markers in vitro and demonstrated significant inhibition of COX enzymes in animal models. This highlights its potential as an alternative treatment for inflammatory conditions .

Q & A

Q. What strategies validate the purity of N-(4-fluorophenyl)-3-[(5Z)-...]propanamide for in vivo studies?

  • Methodological Answer : Combine orthogonal methods:
  • HPLC : ≥95% purity with a C18 column and UV detection at 254 nm.
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages.
  • Residual Solvents : Gas chromatography (GC) to detect traces of DMF or acetic acid .

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